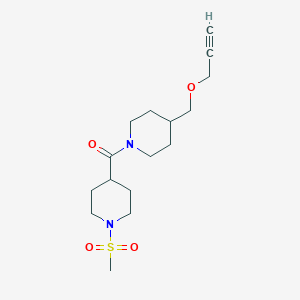
(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a complex organic compound that features a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the methylsulfonyl and prop-2-yn-1-yloxy groups. Common reagents used in these steps include piperidine, methylsulfonyl chloride, and propargyl alcohol. The reactions are often carried out under controlled conditions such as specific temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its ability to interact with biological molecules makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(Methylsulfonyl)piperidin-4-yl)methanol
- (1-(Methylsulfonyl)piperidin-4-yl)amine
- (4-(Prop-2-yn-1-yloxy)methyl)piperidine
Uniqueness
What sets (1-(Methylsulfonyl)piperidin-4-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone apart from similar compounds is its unique combination of functional groups. The presence of both the methylsulfonyl and prop-2-yn-1-yloxy groups provides it with distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-3-12-22-13-14-4-8-17(9-5-14)16(19)15-6-10-18(11-7-15)23(2,20)21/h1,14-15H,4-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOLAQRJHXTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)COCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
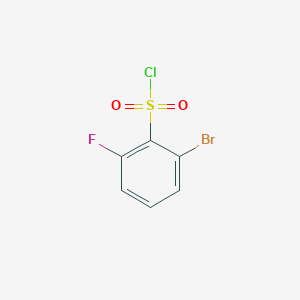
![2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)
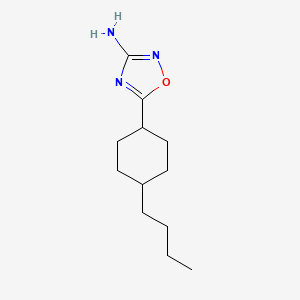
![1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2977997.png)
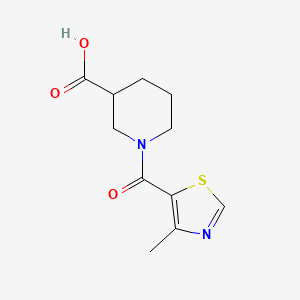
![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
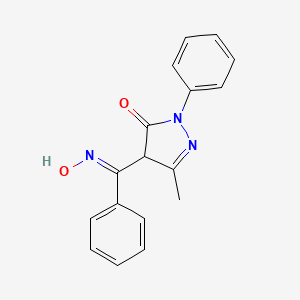

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)
![3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2978008.png)
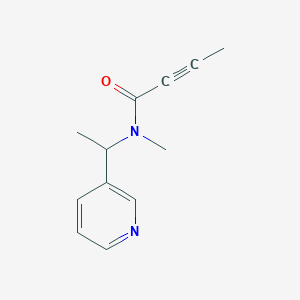
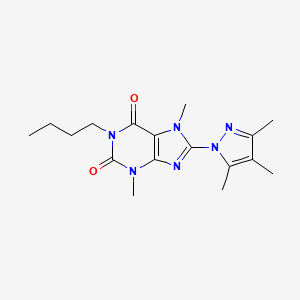
![1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2978013.png)
